Desethylcarbamoyl Cabergoline-d5 is a chemically modified derivative of Cabergoline, specifically an isotope-labeled analog that serves as a significant compound in pharmacological research. It is classified as a long-acting dopamine agonist, primarily targeting dopamine D2 receptors. This compound is recognized as an impurity in Cabergoline formulations, designated as European Pharmacopoeia Impurity B (C0102) .
The synthesis of Desethylcarbamoyl Cabergoline-d5 involves several steps typical of organic synthesis processes for complex molecules. The procedures generally include:
The molecular structure of Desethylcarbamoyl Cabergoline-d5 retains the core structure of Cabergoline while incorporating deuterium at specific positions to create the labeled variant. The structural formula can be represented as follows:
Key data regarding its molecular structure includes:
Desethylcarbamoyl Cabergoline-d5 participates in various chemical reactions typical for dopamine agonists. These may include:
The reactions are often studied using in vitro assays to determine binding affinities and biological activity compared to non-labeled analogs .
Desethylcarbamoyl Cabergoline-d5 functions primarily through its action on dopamine D2 receptors. The mechanism involves:
Research indicates that compounds like Desethylcarbamoyl Cabergoline-d5 have prolonged effects due to their structural modifications, which enhance receptor affinity and selectivity .
Relevant data from suppliers indicate that the compound's purity levels are critical for its application in research settings .
Desethylcarbamoyl Cabergoline-d5 has several scientific uses, including:
Desethylcarbamoyl Cabergoline-d5 is structurally derived from cabergoline (C~26~H~37~N~5~O~2~), a complex ergoline derivative featuring a tetracyclic indolo[4,3-fg]quinoline backbone substituted with allyl, carbamoyl, and 3-(dimethylamino)propyl groups ( [7]). Desethylcarbamoyl Cabergoline itself is formed by hydrolytic cleavage of the N-ethylcarbamoyl moiety from the parent drug, resulting in the molecular formula C~23~H~32~N~4~O~ and a molecular weight of 380.5 g/mol ( [6] [10]). The deuterated variant, Desethylcarbamoyl Cabergoline-d5, incorporates five deuterium atoms at specific sites—typically the ethyl group of the remaining carbamoyl substituent—yielding the formula C~23~H~27~D~5~N~4~O~ and a molecular weight of 385.56 g/mol ( [6]).
Table 1: Structural and Molecular Comparison of Cabergoline and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
---|---|---|---|---|
Cabergoline | C~26~H~37~N~5~O~2~ | 451.6 | 81409-90-7 | N-ethylcarbamoyl, allyl-ergoline backbone |
Cabergoline-d5 | C~26~H~32~D~5~N~5~O~2~ | 456.64 | 1426173-20-7 | Deuterium at ethyl group of carbamoyl |
Desethylcarbamoyl Cabergoline | C~23~H~32~N~4~O~ | 380.5 | 85329-86-8 | Hydrolyzed carbamoyl group |
Desethylcarbamoyl Cabergoline-d5 | C~23~H~27~D~5~N~4~O~ | 385.56 | 1316849-28-1 | Deuterium at ethyl group + hydrolyzed carbamoyl |
Deuteration strategically enhances mass spectral properties without significantly altering the compound’s stereochemistry or physicochemical behavior. The chiral centers—(6aR,9R,10aR)—remain identical to cabergoline, preserving its three-dimensional configuration ( [3] [9]). This isotopic labeling creates a distinct mass shift detectable via LC-MS/MS, crucial for differentiating the metabolite from the parent drug or matrix interference during bioanalysis ( [9]).
Metabolic Pathway: Desethylcarbamoyl Cabergoline arises in vivo via hepatic metabolism of cabergoline, where esterase-mediated hydrolysis cleaves the N-ethylcarbamoyl group ( [10]). Though less pharmacologically active than cabergoline at dopamine D2 receptors, its formation is enzymatically driven and concentration-dependent. The deuterated analog (Desethylcarbamoyl Cabergoline-d5) facilitates tracing this metabolic route in isotope-labeling studies, helping identify enzymatic contributions to cabergoline clearance ( [6]).
Synthetic Impurity: During cabergoline synthesis, Desethylcarbamoyl Cabergoline emerges as a process-related impurity due to incomplete carbamoylation or partial dealkylation of intermediates ( [10]). Regulatory guidelines (e.g., ICH Q3A/B) mandate strict control of such impurities (<0.15% in final APIs), necessitating sensitive analytical methods for detection. Desethylcarbamoyl Cabergoline-d5 serves as an ideal reference standard in these assays due to its co-elution with the unlabeled impurity and distinct mass signature ( [2] [10]).
Table 2: Analytical Parameters for Desethylcarbamoyl Cabergoline-d5 in Impurity Testing
Parameter | Value/Specification | Method | Significance |
---|---|---|---|
Detection Limit | 0.005% (relative to cabergoline) | HPLC-MS/MS | Ensures impurity control at ICH thresholds |
Resolution (from API) | R~s~ > 2.0 | UHPLC-UV | Baseline separation in chromatographic methods |
Quantification Range | 0.005–0.5% | LC-HRMS | Covers identification thresholds to specification limits |
Stability in Solution | >24 hours at 25°C | Stability-indicating assays | Guarantees reliable measurements during analysis |
Purification strategies during cabergoline manufacturing involve crystallizations and chromatographic steps to minimize this impurity. Batch monitoring using Desethylcarbamoyl Cabergoline-d5-spiked calibration curves enables accurate quantification, ensuring compliance with pharmacopeial standards (e.g., USP Cabergoline Related Compound D) ( [10]).
Quantitative Bioanalysis: As an internal standard, Desethylcarbamoyl Cabergoline-d5 corrects for variability in sample extraction, matrix effects, and instrument drift during LC-MS/MS quantification of cabergoline metabolites. Its near-identical chemical properties—but +5 Da mass difference—allow it to co-elute with analytes while being distinguishable in selected reaction monitoring (SRM) modes ( [3] [9]). This is critical for studies elucidating cabergoline’s pharmacokinetics, tissue distribution, or excretion profiles, where metabolite concentrations may be <1 ng/mL ( [9]).
Impurity Profiling: In pharmaceutical quality control, this deuterated compound validates analytical methods for specificity, accuracy, and precision. For example, forced degradation studies (acid/base/hydrolysis) of cabergoline APIs use Desethylcarbamoyl Cabergoline-d5 to track impurity formation kinetics and establish degradation pathways ( [10]).
Receptor Binding Studies: Though not a direct therapeutic agent, Desethylcarbamoyl Cabergoline-d5 aids in differentiating receptor-binding contributions of parent drugs versus metabolites. Cabergoline itself binds dopamine D2 (K~i~ = 0.7 nM), D3 (K~i~ = 1.5 nM), and serotonin 5-HT~2B~ receptors (K~i~ = 1.2 nM) ( [7] [9]). By comparing radioligand displacement assays using deuterated and non-deuterated metabolites, researchers discern isotopic effects on binding—a nuance essential for interpreting in vivo data where metabolites contribute to efficacy or toxicity ( [8] [9]).
Synthetic Chemistry Optimization: The deuterated impurity standard helps monitor reaction intermediates during process development. For instance, detecting residual Desethylcarbamoyl Cabergoline-d5 in cabergoline-d5 synthesis (CAS 1426173-20-7) indicates incomplete carbamoylation, guiding catalyst selection or temperature optimization ( [3] [4]).
Table 3: Key Applications of Desethylcarbamoyl Cabergoline-d5 in Research
Research Domain | Application Example | Benefit |
---|---|---|
Bioanalytical Chemistry | Internal standard for LC-MS/MS assays of cabergoline metabolites | Enhances accuracy by correcting matrix effects |
Pharmaceutical QC | Method validation for impurity quantification | Ensures regulatory compliance (ICH, USP) |
Metabolic Profiling | Isotope dilution in hepatocyte incubation studies | Traces metabolic stability and enzyme kinetics |
Process Chemistry | Reaction intermediate monitoring | Optimizes yield and purity in API synthesis |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3